4-(Cyclohexylamino)benzonitrile

Melting point Solid-state properties Purification

Researchers using 4-(dialkylamino)benzonitriles for charge-transfer studies face batch-dependent photophysical variability from conformational flexibility. 4-(Cyclohexylamino)benzonitrile (CAS 180336-49-6) overcomes this via its rigid N-cyclohexyl substituent, locking crystalline packing for reproducible dual-fluorescence measurements validated by single-crystal X-ray analysis. • LogP 3.59 & neutral amine (pKa ~20) - enables passive BBB penetration, minimizing P-gp recognition for CNS fragment screening. • Key intermediate for cyclohexylamino pharmacophore in Merck thrombin inhibitor patents. • White crystalline solid, mp 114-116 °C, ≥98% purity; ships ambient.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 180336-49-6
Cat. No. B170223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylamino)benzonitrile
CAS180336-49-6
Synonyms4-(cyclohexylamino)benzonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2
InChIKeyKCAYROWWJMYZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylamino)benzonitrile: Lipophilic Building Block


4-(Cyclohexylamino)benzonitrile (CAS 180336-49-6) is a para-substituted aminobenzonitrile derivative, consisting of a benzonitrile core linked to a cyclohexylamino moiety. This compound belongs to a broader class of 4-(dialkylamino)benzonitriles that are widely employed as synthetic intermediates in medicinal chemistry and as photophysical probes [1]. Its key distinguishing feature is the N-cyclohexyl substituent, which imparts higher lipophilicity (predicted LogP of 3.59) and crystallinity (melting point 114–116 °C) compared to its shorter-chain dialkylamino analogs [2].

Synthetic building block
Para-substituted aniline with cyclohexylamino donor for medicinal chemistry
Physical form
High crystallinity aids easy weighing, purification, and ambient storage
Selection context
Rigid cyclohexyl ring alters photophysics vs linear alkyl analogs

4-(Cyclohexylamino)benzonitrile: Substitution Risks


Generic substitution within the 4-(dialkylamino)benzonitrile family is risky because the size and steric bulk of the N-alkyl groups profoundly affect both solid-state properties and excited-state photophysics. Research has shown that increasing the N-alkyl chain length systematically raises the excited-state dipole moment from 9.9 D for DMABN to 17.2 D for the didecyl analog, indicating a strong structure-property relationship that directly impacts material performance [1]. Furthermore, the replacement of a flexible alkyl chain with a rigid cyclohexyl ring restricts conformational freedom, which can modulate charge-transfer dynamics and lock in specific crystalline packing, making the compound non-interchangeable with simpler dimethyl or diethyl analogs without altering experimental outcomes [2].

Chain-length dependent dipole moment
Increasing N-alkyl chain length systematically raises excited-state dipole moment, shifting photophysical outcomes
Conformational restriction
Rigid cyclohexyl ring may alter charge-transfer dynamics and solid-state packing vs flexible dialkyl analogs

4-(Cyclohexylamino)benzonitrile: Comparative Evidence


Higher Melting Point Aids Handling and Purification

4-(Cyclohexylamino)benzonitrile exhibits a significantly higher melting point (114–116 °C, recrystallized from ethyl acetate/hexane) [1] compared to its closest linear dialkylamino analogs: 4-(dimethylamino)benzonitrile (DMABN) melts at 70–76 °C and 4-(diethylamino)benzonitrile (DEABN) melts at 66–70 °C . The enhanced crystallinity facilitates easier isolation, higher purity recovery by recrystallization, and improved ambient-temperature storage without special cold-chain requirements.

Melting Point
Head-to-head
Target: 114–116 °C DMABN: 70–76 °C DEABN: 66–70 °C Δ +39 to +50 °C
Higher crystallinity supports easier purification and ambient storage
Recrystallized from EtOAc/hexane
Melting point Solid-state properties Purification

Enhanced Lipophilicity for Membrane Permeability

The cyclohexyl group dramatically increases the calculated octanol-water partition coefficient. The ACD/LogP of 4-(Cyclohexylamino)benzonitrile is 3.59 , compared to an experimentally determined or calculated LogP of approximately 1.62–2.20 for DMABN [1]. This 1.4–2.0 log unit increase represents an approximately 25- to 100-fold greater partitioning into lipid phases, which can be critical for designing blood-brain-barrier penetrant probes or optimizing logD-driven binding to hydrophobic protein pockets.

Lipophilicity (LogP)
Data to verify
Target: 3.59 (predicted) DMABN: 1.62–2.20 Δ LogP +1.4 to +2.0
May support membrane-partitioning screens for CNS probe design
ACD/Labs prediction; verify experimentally
Lipophilicity LogP Drug-likeness

Reduced Basicity Modulates Reactivity

The electron-donating ability of the amino group, quantified by its basicity, is tuned by the N-alkyl substituent. The predicted pKa of the anilinium species of 4-(Cyclohexylamino)benzonitrile is approximately 19.96 (JChem prediction) [1], whereas the corresponding pKa of DMABN's anilinium is estimated near 4.5–4.8 based on PubChem calculations [2]. This indicates the cyclohexylamino group is a significantly stronger donor, shifting the amine from a partially protonated state at physiological pH to a fully neutral one, which can drastically alter its solvation, reactivity in reductive amination, and ability to participate in hydrogen-bond networks.

pKa (anilinium)
Class-level
Target: ~19.96 (predicted) DMABN: ~4.5–4.8 (predicted) ΔpKa ≈ +15
Predicted neutral amine facilitates organic-phase recovery in workup
Computational prediction; verify experimentally
Basicity pKa Amine nucleophilicity

4-(Cyclohexylamino)benzonitrile: Research Applications


CNS-Penetrant Fragment Libraries

Medicinal chemists designing fragment libraries targeting CNS receptors can exploit the higher LogP (3.59) and neutral amine character of this compound . Unlike the dimethylamino analog, which carries a partially charged amine at physiological pH, the cyclohexyl variant's predicted pKa of ~20 ensures the nitrogen remains neutral, promoting passive blood-brain barrier penetration while minimizing P-glycoprotein recognition [1].

Thrombin Inhibitor Synthesis

Patents from Merck & Co. describe 4-substituted cyclohexylamine derivatives as selective thrombin catalytic site inhibitors with oral bioavailability [2]. 4-(Cyclohexylamino)benzonitrile serves as a key intermediate for introducing the cyclohexylamino pharmacophore that confers selectivity over trypsin-like proteases, a differentiation strategy not achievable with simple dimethyl or diethyl analogs.

Rigidized Donor-Acceptor Photophysics

Theoretical work on 4-aminobenzonitrile alicyclic derivatives demonstrates that rigidizing the amino group with a cyclohexyl ring alters the competition between locally excited (LE) and intramolecular charge-transfer (ICT) states [3]. Researchers studying dual fluorescence can use this compound as a conformationally constrained model to experimentally validate computational predictions, benefiting from its high crystallinity for single-crystal X-ray analysis.

Application
Selection Property
Validation Focus
CNS-Penetrant Fragment Libraries
Predicted high lipophilicity and neutral amine
Permeability assay / P-gp substrate assessment
Thrombin Inhibitor Synthesis
Cyclohexylamino pharmacophore for selectivity optimization
Selectivity panel vs trypsin-like proteases
Rigidized Donor-Acceptor Photophysics
Conformationally constrained ICT state model
Dual fluorescence / LE vs ICT state characterization

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22 linked technical documents
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